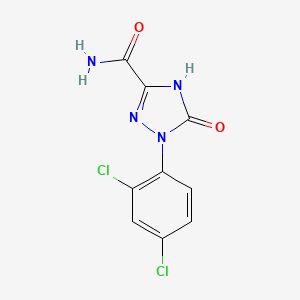![molecular formula C6H5ClN4S B12990808 4-Chloro-2-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B12990808.png)
4-Chloro-2-(methylthio)imidazo[2,1-f][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(methylthio)imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C₆H₅ClN₄S and a molecular weight of 200.65 g/mol . This compound is part of the imidazo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)imidazo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,4-triazine with chloroacetaldehyde or its dimethyl acetal to form the imidazo[2,1-f][1,2,4]triazine ring system . The reaction conditions often include the use of acidic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(methylthio)imidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Cyclization Reactions: Acidic or basic catalysts are employed to facilitate the formation of new ring systems.
Major Products
The major products formed from these reactions include substituted imidazo[2,1-f][1,2,4]triazine derivatives, sulfoxides, sulfones, and more complex heterocyclic compounds.
Applications De Recherche Scientifique
4-Chloro-2-(methylthio)imidazo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(methylthio)imidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as adenosine deaminase (ADA) and adenosine 5’-monophosphate deaminase (AMPDA) . These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure but differ in the position and nature of substituents.
Pyrrolo[2,1-f][1,2,4]triazine: Another related compound with a fused heterocyclic ring system.
Imidazo[1,2-a][1,3,5]triazine: This compound has a different arrangement of nitrogen atoms in the ring system.
Uniqueness
4-Chloro-2-(methylthio)imidazo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine and methylthio groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H5ClN4S |
|---|---|
Poids moléculaire |
200.65 g/mol |
Nom IUPAC |
4-chloro-2-methylsulfanylimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H5ClN4S/c1-12-6-9-4(7)5-8-2-3-11(5)10-6/h2-3H,1H3 |
Clé InChI |
OAUXZFRPHLZAIX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN2C=CN=C2C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12990726.png)
![N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide](/img/structure/B12990727.png)
![2-(Methoxymethyl)-7-azaspiro[3.5]nonane](/img/structure/B12990729.png)








![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid](/img/structure/B12990786.png)

